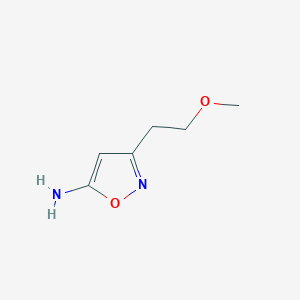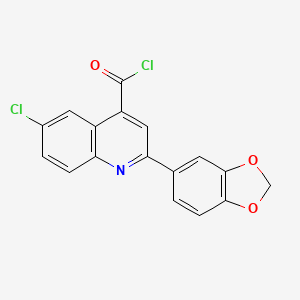
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride, also known as BDCQ, is a synthetic organic compound with a variety of uses in research and laboratory experiments. BDCQ is an important intermediate in the synthesis of a wide range of compounds and materials, including pharmaceuticals, agrochemicals, and dyes. BDCQ is a versatile compound with a wide range of applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Chiral Pt(II)/Pd(II) Pincer Complexes and Hydrogen Bonding
A study by Yoon et al. (2006) detailed the synthesis of chiral C2-symmetric NCN ligands, which are crucial in the development of catalytic asymmetric reactions. These ligands, derived from benzodioxol-related compounds, are significant for their role in catalysis and molecular interaction studies, especially regarding C–H⋯Cl hydrogen bonding (Yoon et al., 2006).
Synthesis of Dioxolo[5,6][1]benzothieno[2,3-c]quinolin-6(5H)-ones
Research by Gakhar et al. (1995) involved the synthesis of benzodioxole compounds through the reaction of methylenedioxycinnamic acid with thionyl chloride. This synthesis pathway leads to the creation of new compounds with potential applications in organic synthesis and pharmaceutical research (Gakhar et al., 1995).
Fluorescence Derivatization Reagent for Alcohols in HPLC
Yoshida et al. (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can act as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This finding is significant for analytical chemistry, particularly in enhancing the detection of alcohols (Yoshida et al., 1992).
N-Heterocyclic Building Blocks
Funt et al. (2020) developed new reactive heterocyclic building blocks, which were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. This research opens up new possibilities in the synthesis of complex organic compounds and pharmaceuticals (Funt et al., 2020).
Synthesis and Biological Activity of Thieno[2,3-f]-1,3-Benzodioxoles
Bakhite and Radwan (1999) focused on the synthesis of thieno[2,3-f]-1,3-benzodioxole derivatives, exploring their potential antibacterial and antifungal activities. This study highlights the medicinal chemistry applications of benzodioxole-related compounds (Bakhite & Radwan, 1999).
Synthesis of Quinazolinone–Thiazolidine–Quinoline Compounds
Research by Desai et al. (2011) into the synthesis of 2-(2-chloroquinolin-3-yl)-5-((aryl)benzylidene)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-ones showcases the chemical versatility and potential applications of these compounds in drug discovery (Desai et al., 2011).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMANLZDWMAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





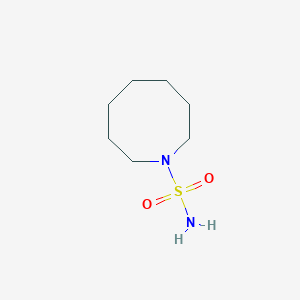


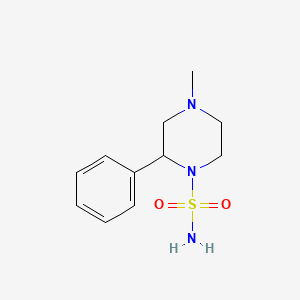
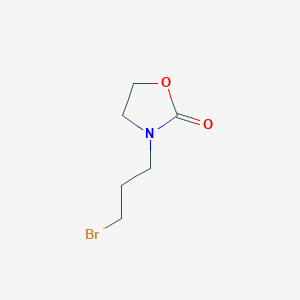

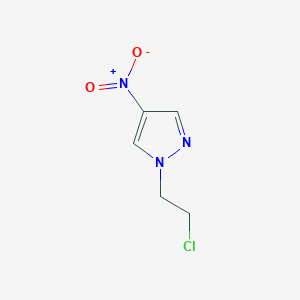
![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
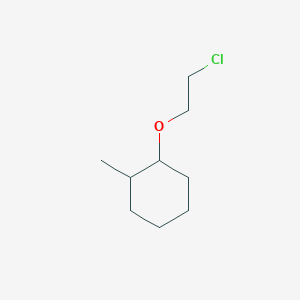
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
